molecular formula C34H30N4O3S B379010 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide

5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide

Cat. No.: B379010
M. Wt: 574.7g/mol
InChI Key: KJXGUZRVCBZIRE-UHFFFAOYSA-N
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Description

5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a cyano group, an ethoxyphenyl group, a naphthylamino group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide typically involves multi-step reactions. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . This method utilizes disulfonic acid imidazolium chloroaluminate as a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C34H30N4O3S

Molecular Weight

574.7g/mol

IUPAC Name

5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C34H30N4O3S/c1-3-41-28-17-14-24(15-18-28)32-29(20-35)34(36-22(2)31(32)33(40)38-26-11-5-4-6-12-26)42-21-30(39)37-27-16-13-23-9-7-8-10-25(23)19-27/h4-19,32,36H,3,21H2,1-2H3,(H,37,39)(H,38,40)

InChI Key

KJXGUZRVCBZIRE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SCC(=O)NC4=CC5=CC=CC=C5C=C4)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SCC(=O)NC4=CC5=CC=CC=C5C=C4)C#N

Origin of Product

United States

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